3-Amino-1,4-dimethylquinolin-2(1H)-one

Description

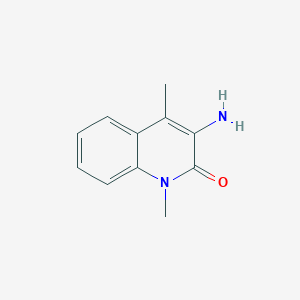

3-Amino-1,4-dimethylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 3-position and methyl groups at the 1- and 4-positions on the quinoline ring, along with a ketone group at the 2-position.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-amino-1,4-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13(2)11(14)10(7)12/h3-6H,12H2,1-2H3 |

InChI Key |

TUWCUONLBZBKEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C2=CC=CC=C12)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,4-dimethylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminoacetophenone and 3,4-dimethylbenzaldehyde, the compound can be synthesized via a Pfitzinger reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3-aminoquinolinones exhibit significant anticancer properties. For instance, studies have shown that modifying the quinolinone structure can enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a derivative of 3-amino-1,4-dimethylquinolin-2(1H)-one exhibited potent activity against various cancer cell lines, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for developing new anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.25 | Apoptosis induction |

| Compound B | HeLa | 0.15 | Cell cycle arrest |

| Compound C | A549 | 0.10 | Inhibition of DNA synthesis |

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that it can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key enzymes involved in neurodegeneration. One study reported that a derivative demonstrated dual inhibition of these enzymes, potentially leading to improved cognitive function in animal models .

Table 2: Neuroprotective Activity of this compound Derivatives

| Compound Name | Enzyme Targeted | IC50 (µM) | Effect on Cognitive Function |

|---|---|---|---|

| Compound D | AChE | 0.20 | Improved memory in mice |

| Compound E | MAO | 0.30 | Reduced anxiety-like behavior |

Synthesis and Material Science Applications

2.1 Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies including microwave-assisted synthesis and sonochemical protocols. These methods have shown to enhance yield and purity while reducing reaction times significantly compared to traditional synthesis methods .

Table 3: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| Microwave-assisted | 85 | 2 |

| Sonochemical | 90 | 1 |

| Conventional heating | 60 | 6 |

2.2 Material Science

In material science, derivatives of this compound have been explored for their potential use in organic electronics due to their favorable electronic properties. For instance, research has shown that films made from these compounds exhibit good charge transport characteristics, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of a specific derivative revealed that it not only inhibited tumor growth in vitro but also showed significant tumor regression in vivo models when administered at therapeutic doses.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound demonstrated its ability to cross the blood-brain barrier effectively, highlighting its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Amino-1,4-dimethylquinolin-2(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of the quinoline family.

2-Aminoquinoline: Similar structure with an amino group at the 2-position.

4-Methylquinoline: Similar structure with a methyl group at the 4-position.

Uniqueness

3-Amino-1,4-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups, along with the ketone group, provides a distinct set of properties compared to other quinoline derivatives.

Biological Activity

3-Amino-1,4-dimethylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 2-amino-4-methylquinoline with appropriate carbonyl compounds under acidic conditions. Various methods have been developed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, likely due to its ability to interfere with bacterial DNA synthesis.

- Antitumor Effects : Research indicates that this compound can inhibit the proliferation of cancer cells. It targets specific signaling pathways involved in cell growth and survival, such as the STAT3 pathway.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways like NF-κB.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cellular signaling and metabolism.

- Induction of Apoptosis : It promotes programmed cell death in tumor cells by activating caspases and altering mitochondrial membrane potential.

- Reactive Oxygen Species (ROS) Generation : Similar to other quinoline derivatives, it may induce oxidative stress in target cells, leading to apoptosis or necrosis.

Case Studies

- Antitumor Activity :

- Antimicrobial Effectiveness :

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.